Sudoxicam

説明

特性

IUPAC Name |

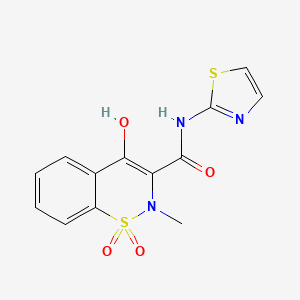

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHUQUJURZQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187653 | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34042-85-8 | |

| Record name | Sudoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sudoxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Cyclooxygenase (COX) Enzyme Inhibition

Sudoxicam primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins ontosight.airesearchgate.net. Prostaglandins are hormone-like chemicals involved in mediating inflammation, pain, and fever ontosight.aiclevelandclinic.org. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby contributing to its anti-inflammatory and analgesic properties ontosight.ai.

There are two main isoforms of COX enzymes: COX-1 and COX-2 researchgate.netclevelandclinic.orgtg.org.aulecturio.com. COX-1 is generally considered a constitutive enzyme with "housekeeping" roles, including protecting the stomach lining and supporting kidney function clevelandclinic.orgtg.org.aulecturio.com. COX-2 is typically induced during inflammation and tissue repair clevelandclinic.orgtg.org.au. This compound is described as a reversible COX antagonist, targeting both COX-1 and COX-2 enzymes medchemexpress.combocsci.comabmole.comuni-duesseldorf.de.

Reversible Binding Kinetics

This compound is characterized as a reversible inhibitor of cyclooxygenase medchemexpress.combocsci.comabmole.comresearchgate.netmedchemexpress.com. This indicates that this compound binds to the COX enzymes, but this binding is not permanent, allowing the enzyme to regain activity once the inhibitor is removed. While the search results confirm reversible binding, detailed kinetic parameters such as specific association and dissociation rates were not extensively provided. However, the reversible nature of its binding is a key aspect of its mechanism as a COX antagonist medchemexpress.combocsci.comabmole.comresearchgate.netmedchemexpress.com.

Influence on Prostaglandin Biosynthesis Pathways

By inhibiting COX enzymes, this compound directly impacts the prostaglandin biosynthesis pathway. COX enzymes catalyze the initial steps in the conversion of arachidonic acid into prostaglandins and other prostanoids researchgate.netlecturio.com. Inhibition of COX by this compound leads to a reduction in the levels of these downstream mediators, which are involved in inflammatory responses, pain signaling, and fever ontosight.airesearchgate.netclevelandclinic.org.

Research indicates that while this compound inhibits prostaglandin synthesis, its metabolic pathways can lead to the formation of reactive metabolites. The primary route of metabolism involves a P450-mediated thiazole ring scission, leading to the formation of an acylthiourea metabolite (S3), considered a pro-toxin researchgate.netmedchemexpress.comacs.orgnih.gov. This metabolic process, which includes epoxidation of the thiazole ring and subsequent hydrolysis and ring opening, highlights a complex interplay between the desired inhibition of prostaglandin synthesis and potential metabolic liabilities researchgate.netacs.orgnih.gov.

Receptor and Target Engagement Studies

This compound's primary molecular targets are the COX-1 and COX-2 enzymes . Target engagement studies are crucial in drug discovery to confirm that a compound interacts with its intended molecular target within a biological context chemrxiv.orgconceptlifesciences.com. While the search results establish this compound as a COX inhibitor, detailed descriptions of specific receptor or target engagement studies beyond COX inhibition were not prominently featured.

Studies comparing this compound and meloxicam, a structurally similar NSAID, have provided insights into how subtle structural differences can influence interaction with metabolic enzymes, specifically cytochrome P450 (CYP) isozymes researchgate.net. Experiments showed that CYP2C8, 2C19, and 3A4 catalyze this compound bioactivation researchgate.net. This suggests that while COX enzymes are the primary pharmacological targets for its anti-inflammatory effects, its interaction with metabolic enzymes is also a significant aspect of its biochemical profile researchgate.netmedchemexpress.comacs.orgnih.govresearchgate.net.

Research findings related to the metabolic bioactivation of this compound by specific CYP enzymes can be considered a form of target engagement study, demonstrating the compound's interaction with these metabolic targets researchgate.net. For instance, studies have shown that CYP2C8 dominates the this compound bioactivation pathway researchgate.net.

Data related to the differential metabolism and bioactivation of this compound compared to meloxicam provide valuable research findings.

| Compound | Dominant Bioactivation CYP Isozyme | Primary Metabolic Pathway |

| This compound | CYP2C8 | Thiazole ring scission (Acylthiourea S3) |

| Meloxicam | CYP1A2 | Hydroxylation |

*Based on information from Reference researchgate.net.

Metabolic Biotransformation Pathways and Reactive Metabolite Formation

Hepatic Metabolism by Cytochrome P450 (CYP) Enzymes

Hepatic cytochrome P450 enzymes play a central role in the metabolism and bioactivation of sudoxicam. researchgate.netmedchemexpress.comacs.orgacs.orgnih.govacs.orgnoahrflynn.commedchemexpress.comresearchgate.netnih.govnih.govnoahrflynn.com Studies utilizing NADPH-supplemented human liver microsomes have demonstrated that the primary route of this compound metabolism involves a P450-mediated scission of the thiazole ring. researchgate.netmedchemexpress.comacs.orgacs.orgnih.govmedchemexpress.com This process is considered a key bioactivation pathway. noahrflynn.comresearchgate.netnih.govnih.govnoahrflynn.comuni-duesseldorf.de

Primary Oxidative Pathways

The initial and rate-limiting step in the bioactivation pathway of this compound is oxidative metabolism. researchgate.netacs.orgacs.orgnih.govacs.orgnoahrflynn.comnoahrflynn.com This pathway is initiated by epoxidation of the thiazole ring. researchgate.netacs.orgacs.orgnih.govacs.orgnoahrflynn.comnoahrflynn.com

A major metabolic fate of this compound involves the scission of the thiazole ring, which ultimately leads to the formation of an acylthiourea metabolite, designated as S3. researchgate.netmedchemexpress.comacs.orgacs.orgnih.govacs.orgmedchemexpress.com This metabolite is considered a well-established pro-toxin. researchgate.netmedchemexpress.comacs.orgacs.orgnih.govmedchemexpress.com The formation of S3 proceeds through a series of steps initiated by the epoxidation of the thiazole ring. researchgate.netacs.orgacs.orgnih.gov

The bioactivation pathway of this compound begins with the epoxidation of the C4-C5 double bond within the thiazole ring. researchgate.netacs.orgacs.orgnih.govacs.orgnoahrflynn.comnoahrflynn.com This reaction, catalyzed by CYP enzymes, yields a thiazole epoxide intermediate (sometimes referred to as S-M1). researchgate.netuni-duesseldorf.de While this epoxide is a crucial intermediate, it is often described as unstable and has not always been directly observed in experimental studies. researchgate.netnih.gov Quantum chemical analysis suggests that epoxidation is a favorable process in thiazole rings. uni-duesseldorf.de

Following the formation of the unstable thiazole epoxide, it undergoes hydrolysis. researchgate.netacs.orgacs.orgnih.gov This hydrolysis reaction leads to the formation of a thiazole-4,5-dihydrodiol derivative, which has been observed as a stable metabolite, referred to as S2. researchgate.netacs.orgacs.orgnih.gov

The pathway from the thiazole-4,5-dihydrodiol (S2) to the acylthiourea metabolite (S3) involves further transformations. The dihydrodiol undergoes ring opening, yielding an iminoaldehyde intermediate (also referred to as a 2-oxoethylidene thiourea intermediate or S-M3). researchgate.netacs.orgacs.orgnih.gov Subsequent hydrolysis of the imine bond within this intermediate results in the formation of the acylthiourea metabolite (S3). researchgate.netacs.orgacs.orgnih.gov Other intermediary metabolites, such as S-M4 and S-M5, can be formed through isomerization reactions of the initial epoxide ring opening products. uni-duesseldorf.de Ring opening of S-M4 can lead to the formation of thiohydrotoic acid (S-M6). uni-duesseldorf.de Decarboxylation of S-M6 or hydrolysis of S-M3 can also contribute to the formation of the acylthiourea metabolite (S-M7, which is equivalent to S3). uni-duesseldorf.de

Here is a summary of the key metabolites and their formation within the primary oxidative pathway:

| Metabolite Name | Description | Precursor Metabolite(s) | Formation Step |

| Thiazole Epoxide (S-M1) | Unstable intermediate | This compound | CYP-mediated epoxidation of C4-C5 double bond. researchgate.netacs.orgacs.orgnih.govuni-duesseldorf.de |

| Thiazole-4,5-dihydrodiol (S2, S-M2) | Stable metabolite | Thiazole Epoxide (S-M1) | Hydrolysis of the epoxide. researchgate.netacs.orgacs.orgnih.gov |

| Iminoaldehyde (S-M3) / 2-oxoethylidene thiourea intermediate | Intermediate from ring opening | Thiazole-4,5-dihydrodiol (S2) | Ring opening of the dihydrodiol. researchgate.netacs.orgacs.orgnih.gov |

| Acylthiourea (S3, S-M7) | Well-established pro-toxin | Iminoaldehyde (S-M3) / S-M6 | Hydrolysis of the imine bond / Decarboxylation. researchgate.netmedchemexpress.comacs.orgacs.orgnih.govacs.orgmedchemexpress.comuni-duesseldorf.de |

| Thiohydrotoic acid (S-M6) | Metabolite from ring opening of S-M4 | S-M4 | Thiazole ring opening. uni-duesseldorf.de |

| Hydroxy-acyl thiourea (S-M8) | Metabolite from hydroxylation of the benzothiazine ring | Acylthiourea (S-M7/S3) | Hydroxylation. uni-duesseldorf.de |

Formation and Hydrolysis of Thiazole-4,5-dihydrodiol Derivative (S2)

Specific Cytochrome P450 Isozyme Contributions to Bioactivation

Research has identified specific CYP isozymes involved in the bioactivation of this compound. Studies indicate that CYP2C8 plays a dominant role in the this compound bioactivation pathway. researchgate.netnih.govnih.govuni-duesseldorf.de While CYP2C8 is the major contributor, other isozymes, including CYP2C19 and CYP3A4, have also been shown to catalyze this compound bioactivation, albeit with varying efficiencies. researchgate.netnih.govnoahrflynn.com Inhibitor phenotyping studies and experiments with recombinant P450s have helped to elucidate the contributions of these specific enzymes to the metabolic fate of this compound. researchgate.netnih.govnoahrflynn.com The efficiency of this compound bioactivation has been reported to be significantly higher compared to that of meloxicam, a structurally similar compound. noahrflynn.comnih.gov

Dominant Role of CYP2C8 in this compound Bioactivation

Studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C8 as a dominant enzyme in the bioactivation of this compound. uni-duesseldorf.denih.govbocsci.comnih.gov Despite other CYPs being more abundant in the liver, CYP2C8 exhibits high metabolic efficiency towards this compound bioactivation. nih.gov This enzyme plays a crucial role in the initial steps of the metabolic pathway that leads to the generation of reactive metabolites. uni-duesseldorf.denih.gov

Involvement of CYP2C19 and CYP3A4

In addition to CYP2C8, CYP2C19 and CYP3A4 are also involved in the bioactivation of this compound. uni-duesseldorf.denih.govbocsci.comnih.gov While CYP2C8 demonstrates the highest efficiency, CYP2C19 shows a greater Vmax compared to CYP2C8 and CYP3A4 in catalyzing this compound metabolism. nih.gov These findings, derived from inhibitor phenotyping and recombinant enzyme studies, confirm the contributions of CYP2C19 and CYP3A4 to the metabolic pathways of this compound. nih.gov

Below is a table summarizing the relative contributions and kinetic parameters of the key CYP enzymes involved in this compound bioactivation:

| Enzyme | Role in this compound Bioactivation | Relative Efficiency (Vmax/Km) | Vmax (pmol/min/pmol P450) | Km (µM) |

| CYP2C8 | Dominant contributor | High | 2-fold greater than CYP3A4 | - |

| CYP2C19 | Contributes to bioactivation | - | Highest | - |

| CYP3A4 | Contributes to bioactivation | Lower than CYP2C8 | 4-fold greater than CYP2C19 | - |

Generation and Characterization of Reactive Metabolites

The bioactivation of this compound through CYP-mediated oxidation leads to the formation of several reactive metabolites. uni-duesseldorf.deresearchgate.netnih.gov The primary route involves a thiazole ring scission pathway. acs.orgnih.govresearchgate.netmedchemexpress.com

Formation of Thioamide Species

A key step in the bioactivation pathway is the formation of thioamide species. noahrflynn.comresearchgate.netresearchgate.netnih.gov This occurs following the epoxidation of the thiazole ring and subsequent ring opening. acs.orgnih.govresearchgate.net The thioamide metabolite is considered a pro-toxin and is implicated in the observed hepatotoxicity. nih.govnoahrflynn.comresearchgate.netresearchgate.netnih.govmedchemexpress.com The formation of this reactive species is a significant factor distinguishing this compound's metabolism from that of its less toxic analog, meloxicam. researchgate.netnih.govtandfonline.comannualreviews.orgrsc.orgacs.org

Production of Alpha-Dicarbonyl Metabolites (e.g., Glyoxal)

The thiazole bioactivation pathway also results in the production of alpha-dicarbonyl metabolites, such as glyoxal. noahrflynn.comresearchgate.netnih.govnih.gov Glyoxal is formed as a cometabolite alongside the thioamide species during the ring cleavage of the thiazole dihydrodiol intermediate. acs.orgnih.govnoahrflynn.comresearchgate.netnih.gov Glyoxal can react with biological molecules and is associated with the formation of advanced glycation end products (AGEs). acs.org

Data on the formation rates of glyoxal from this compound metabolism in human liver microsomes indicate a biphasic kinetic profile, suggesting the involvement of multiple enzymes with different affinities. nih.gov

| Substrate | Metabolite | Kinetic Model | Vmax1/Km1 (Efficiency 1) | Vmax2/Km2 (Efficiency 2) |

| This compound | Glyoxal | Biphasic | 2.2 | 0.021 |

Note: Data represents initial rates (pmol/min/mg protein) as a function of substrate concentration (µM). Efficiency is represented by Vmax/Km. nih.gov

Covalent Adduct Formation with Cellular Macromolecules

The reactive metabolites generated from this compound, particularly the thioamide species and alpha-dicarbonyls, are electrophilic and can form covalent adducts with nucleophilic sites on cellular macromolecules, including proteins. acs.orgnih.govresearchgate.netmedchemexpress.comtandfonline.comrsc.orgnih.govuni-duesseldorf.decapes.gov.br This covalent binding is considered a critical event in the initiation of this compound-induced toxicity, particularly hepatotoxicity. acs.orgnih.govresearchgate.nettandfonline.comrsc.orgacs.org Studies have demonstrated NADPH-dependent covalent binding of this compound to human liver microsomes. acs.orgnih.govmedchemexpress.comcapes.gov.br The formation of these adducts can disrupt cellular function and contribute to adverse effects. tandfonline.com

Role of Endogenous Detoxification Systems

Endogenous detoxification systems play a role in processing reactive metabolites. Glutathione (GSH) is a key nucleophile that can conjugate with electrophilic reactive metabolites, thereby reducing their potential to bind covalently to cellular macromolecules. acs.orgnih.govnih.gov Studies have shown that the inclusion of GSH in microsomal incubations decreases the extent of covalent binding of this compound. acs.orgnih.govmedchemexpress.com However, compared to meloxicam, the reduction in binding by GSH is less pronounced for this compound, suggesting differences in the efficiency of detoxification pathways or the reactivity of the generated metabolites. acs.orgnih.gov

Glutathione (GSH) Conjugation and Its Protective Effects

Glutathione (GSH) is a crucial endogenous tripeptide that plays a significant role in detoxifying reactive electrophilic metabolites through conjugation washington.edu. The formation of GSH conjugates is a common mechanism by which the body attempts to neutralize reactive intermediates and facilitate their excretion washington.edu. In the context of this compound metabolism, the reactive metabolites, particularly the acylthiourea (S3) derived from thiazole ring scission, are potential substrates for GSH conjugation researchgate.netnih.govacs.orgrsc.org.

Studies investigating the in vitro metabolism of this compound in the presence of GSH have demonstrated that GSH can conjugate with these reactive species researchgate.netnih.govacs.orgacs.org. This conjugation effectively sequesters the reactive metabolites, preventing them from interacting with critical cellular macromolecules washington.edu. While the specific GSH conjugate(s) of this compound's reactive metabolites are not explicitly detailed in the provided text snippets, the general principle of GSH conjugation serving as a protective mechanism against electrophilic attack by reactive metabolites is well-established washington.edu.

Modulation of Covalent Binding by Glutathione

Reactive metabolites have the potential to form covalent adducts with cellular macromolecules such as proteins and DNA, which can lead to cellular dysfunction and toxicity researchgate.netnih.govannualreviews.org. This compound has been shown to exhibit NADPH-dependent covalent binding to human liver microsomes, indicating the formation of reactive metabolites that can bind covalently nih.govacs.orgmedchemexpress.com.

The inclusion of GSH in in vitro microsomal incubations with this compound results in a decrease in this covalent binding researchgate.netnih.govacs.orgacs.orgmedchemexpress.com. This reduction in covalent binding is a direct consequence of GSH competing with cellular nucleophiles (like amino acid residues in proteins) for reaction with the electrophilic reactive metabolites washington.edu. By forming GSH conjugates, glutathione effectively "traps" the reactive species, thereby reducing their availability to bind covalently to other cellular components washington.edu.

While GSH inclusion reduced covalent binding for both this compound and the structurally related NSAID meloxicam, the reduction was reported to be more pronounced for meloxicam researchgate.netnih.govacs.orgacs.org. This difference may be attributed to variations in the efficiency of reactive metabolite formation or the accessibility of the reactive species to GSH in the microsomal environment between the two compounds acs.org.

The data below illustrate the impact of GSH on the covalent binding of this compound in human liver microsomes:

| Compound | Condition | Covalent Binding (Relative Extent) |

| This compound | Microsomes + NADPH | High |

| This compound | Microsomes + NADPH + GSH | Reduced |

Toxicological Profile and Mechanistic Insights into Adverse Drug Reactions

Severe Hepatotoxicity and Its Clinical Implications

Clinical trials of sudoxicam revealed a significant association with severe hepatotoxicity, including reports of multiple deaths, which directly led to its discontinuation and it was never approved for marketing. researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govnedmdg.org This severe adverse outcome underscored the critical need to understand the biochemical basis for its toxicity.

Cellular and Subcellular Mechanisms of Toxicity

The hepatotoxicity of this compound is primarily attributed to the formation of reactive metabolites during its biotransformation.

A key mechanism underlying this compound's toxicity is the cytochrome P450-mediated bioactivation of its thiazole ring. This process leads to the formation of reactive metabolites capable of initiating toxic responses. researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govresearchgate.netacs.orgnih.govjst.go.jpwashington.edumedchemexpress.com The primary route of metabolism involves a scission of the thiazole ring, resulting in the formation of an acylthiourea metabolite (S3), which is recognized as a pro-toxin. researchgate.netnih.govacs.orgnih.govmedchemexpress.com The proposed mechanism for the formation of S3 involves several steps: epoxidation of the C4-C5 double bond within the thiazole ring, followed by hydrolysis of the epoxide to a thiazole-4,5-dihydrodiol derivative (S2). This dihydrodiol then undergoes ring opening to form a 2-oxoethylidene thiourea intermediate, which subsequently hydrolyzes the imine bond to yield the acylthiourea metabolite S3. researchgate.netnih.govacs.org These reactive metabolites can covalently bind to hepatic macromolecules, including liver proteins, contributing to direct cytotoxicity and potentially initiating adverse drug reactions. researchgate.netresearchgate.netjst.go.jpwashington.edu

In vitro studies using NADPH-supplemented human liver microsomes have demonstrated that this compound undergoes NADPH-dependent covalent binding. researchgate.netnih.govacs.orgmedchemexpress.com While inclusion of glutathione (GSH) in these incubations reduced covalent binding, the reduction was less pronounced compared to a structurally similar compound, meloxicam. researchgate.netnih.govacs.org

Beyond the direct covalent modification of macromolecules by reactive metabolites, the ensuing cellular stress can lead to the disruption of cellular homeostasis. While specific detailed mechanisms for this compound are still being elucidated, studies investigating NSAID toxicity in general have pointed to mitochondrial impairment and endoplasmic reticulum stress as potential contributing factors. nih.gov Reactive metabolites reacting with hepatic macromolecules can lead to direct cytotoxicity cambridgemedchemconsulting.com.

Reactive Metabolite-Mediated Cytotoxicity

Comparative Toxicological Analysis with Structurally Analogous Compounds

The marked difference in the toxicological profiles of this compound and meloxicam, despite their structural similarity, provides valuable insights into the impact of minor structural variations on drug safety.

This compound and meloxicam are both enol-carboxamide NSAIDs and share a very similar structure, differing only by the presence of a methyl group at the C5 position of the 2-carboxamidothiazole motif in meloxicam, where this compound has a hydrogen. researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govacs.orgnih.govnoahrflynn.combocsci.comnoahrflynn.com This seemingly small structural difference results in a dramatic disparity in their safety profiles. As noted, this compound was withdrawn from clinical trials due to severe hepatotoxicity, whereas meloxicam has been successfully marketed for many years with a significantly lower incidence of liver injury. researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govnedmdg.orgacs.orgnoahrflynn.comnoahrflynn.com

Here is a comparative overview of this compound and Meloxicam:

| Parameter | This compound | Meloxicam |

| Hepatotoxicity in Humans | High (withdrawn due to severe cases/deaths) researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govnedmdg.org | Low (marketed, rare mild cases) researchgate.netcambridgemedchemconsulting.comnih.govacs.orgnih.govnoahrflynn.comnoahrflynn.com |

| Structural Difference | Hydrogen at C5 of thiazole ring nih.govnoahrflynn.com | Methyl group at C5 of thiazole ring researchgate.netnih.govnoahrflynn.com |

| Primary Bioactivation Route | Thiazole ring scission to acylthiourea (S3) researchgate.netnih.govacs.orgnih.govmedchemexpress.com | Less prominent thiazole ring scission nih.govacs.org |

| Key Detoxification Pathway | Less efficient detoxification | C5 methyl hydroxylation (unique competing pathway) researchgate.netnih.govnih.govnoahrflynn.com |

| Bioactivation Efficiency | 6-fold more efficient than meloxicam nih.govnoahrflynn.com | Lower than this compound nih.govnoahrflynn.com |

| Detoxification Efficiency | Significantly lower than meloxicam | 6-fold higher than bioactivation nih.govnoahrflynn.com |

| Overall Likelihood of Bioactivation (vs. Meloxicam) | Approximately 15-fold more likely nih.govnoahrflynn.com | Lower nih.govnoahrflynn.com |

The presence of the methyl group at the C5 position of the thiazole ring in meloxicam is a critical factor in its differential toxicological profile compared to this compound. This modification significantly alters the metabolic fate of the compound. While both compounds can undergo metabolic bioactivation of the thiazole ring, the methyl group in meloxicam introduces a unique and competing detoxification pathway: hydroxylation of the C5 methyl group. researchgate.netnih.govnih.govnoahrflynn.com This pathway is not available for this compound due to the absence of the methyl group.

Research indicates that this compound bioactivation is approximately 6-fold more efficient than that of meloxicam. nih.govnoahrflynn.com Furthermore, meloxicam demonstrates a 6-fold higher efficiency of detoxification compared to its bioactivation. nih.govnoahrflynn.com Considering all metabolic clearance pathways, the bioactivation of this compound is estimated to be about 15-fold more likely than that of meloxicam. nih.govnoahrflynn.com

The structural difference also impacts the specific cytochrome P450 enzymes involved in their metabolism. CYP2C8, CYP2C19, and CYP3A4 have been identified as enzymes that catalyze this compound bioactivation, with CYP2C8 being the dominant enzyme in this pathway. researchgate.netnoahrflynn.com In contrast, CYP1A2 catalyzes meloxicam bioactivation, and CYP2C9 is dominant in meloxicam detoxification. researchgate.netnoahrflynn.com These differences in enzyme specificity and the presence of an efficient competing detoxification pathway in meloxicam explain the observed disparity in hepatotoxicity between the two structurally related compounds. The methyl group in meloxicam not only facilitates an alternative detoxification route but also appears to suppress the bioactivation reaction itself. nih.govnoahrflynn.com

Preclinical Pharmacodynamic Efficacy Studies

Evaluation of Anti-Inflammatory Effects in In Vivo Models

In vivo studies have demonstrated Sudoxicam's effectiveness in reducing inflammation in animal models. For instance, treatment with this compound (1-10 mg/kg; oral administration; daily; for 7 days) in rats was effective in reducing plasma inflammation units and decreasing the swelling of inflamed hind-paws. medchemexpress.com this compound has also been shown to inhibit erythema induced by ultraviolet irradiation in guinea pigs. medchemexpress.com The anti-inflammatory activity of this compound has been demonstrated in several laboratory animal models. researchgate.net

Assessment of Anti-Edema Activity in Experimental Systems

This compound has shown significant anti-edema activity in experimental systems. In intact rats, this compound significantly inhibited edema formation at oral doses as low as 0.1 mg/kg. medchemexpress.com This highlights its potency in counteracting swelling in inflammatory conditions. Studies on related scaffolds, such as 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide, which is structurally related to oxicams, also provided potent anti-edema activity. nih.gov The carrageenan-induced rat paw edema method is a standard model used to assess acute anti-inflammatory activity, including anti-edema effects. researchgate.netdntb.gov.uauwi.edu

Characterization of Antipyretic Properties in Animal Models

The antipyretic properties of this compound have been characterized in animal models. This compound (3.3 mg/kg, intraperitoneal administration) was capable of counteracting pyrexia induced by the intraperitoneal injection of typhoid/paratyphoid vaccine in rats, maintaining body temperature near that of uninjected control rats. medchemexpress.com This indicates its effectiveness in reducing fever in response to a pyrogenic stimulus. The brewer's yeast-induced pyrexia model in rats is a common method for determining the antipyretic activity of compounds. researchgate.netuwi.edumdpi.com

Structure-activity Relationship Sar Investigations

Influence of Thiazole Ring Substituents on Metabolic Stability and Reactivity

The thiazole ring in Sudoxicam has been identified as a critical structural element influencing its metabolic stability and reactivity. The primary metabolic pathway leading to this compound's toxicity involves the bioactivation of this thiazole moiety. This process is initiated by cytochrome P450 (P450) enzymes, particularly CYP2C8 mims.comnih.gov.

The bioactivation cascade begins with the epoxidation of the C4-C5 double bond within the thiazole ring mims.comwikipedia.org. This epoxide is then hydrolyzed to a thiazole-4,5-dihydrodiol derivative, which subsequently undergoes ring opening to form a reactive 2-oxoethylidene thiourea intermediate. Hydrolysis of this intermediate yields the acylthiourea metabolite (S3), a known pro-toxin capable of forming covalent adducts with cellular macromolecules mims.comwikipedia.org.

The presence of a methyl group at the C5 position of the thiazole ring in Meloxicam significantly alters its metabolic fate compared to this compound mims.comwikipedia.org. While Meloxicam also undergoes thiazole bioactivation, the C5 methyl group introduces a competing detoxification pathway involving hydroxylation mims.comwikipedia.org. This alternative metabolic route is not available to this compound, which lacks the methyl substituent at this position mims.comwikipedia.org.

Comparative studies have demonstrated that this compound undergoes bioactivation more efficiently than Meloxicam. For instance, this compound bioactivation has been reported to be approximately 6-fold more efficient than that of Meloxicam. Conversely, Meloxicam exhibits a significantly higher efficiency of detoxification compared to its bioactivation. Considering all metabolic clearance pathways, this compound bioactivation was found to be about 15-fold more likely than Meloxicam bioactivation. These kinetic differences are attributed to the different P450 enzymes involved in the metabolism of each compound; CYP2C8 primarily catalyzes this compound bioactivation, while CYP1A2 and CYP2C9 are involved in Meloxicam metabolism and detoxification nih.gov.

Here is a summary of the comparative metabolic fate of this compound and Meloxicam:

| Feature | This compound | Meloxicam |

| Thiazole C5 Substituent | Hydrogen | Methyl group |

| Primary Bioactivation Route | Thiazole C4-C5 epoxidation | Thiazole C4-C5 epoxidation |

| Key Reactive Metabolite | Acylthiourea (S3) | Acylthiourea (M3, to a lesser extent) |

| Competing Detoxification | Absent | C5 methyl hydroxylation |

| Bioactivation Efficiency | Higher (e.g., 6-fold more efficient than Meloxicam) | Lower |

| Detoxification Efficiency | Lower | Higher (e.g., 6-fold higher than bioactivation) |

| Overall Bioactivation Risk | Higher (e.g., 15-fold more likely than Meloxicam) | Lower |

Electronic Structure Analysis and Prediction of Bioactivation Hotspots

Understanding the electronic structure of this compound, particularly the thiazole ring, is crucial for predicting and explaining its bioactivation hotspots. The inherent electronic properties of the thiazole ring contribute to its susceptibility to enzymatic oxidation.

The C4-C5 double bond within the thiazole ring is the primary site targeted for initial metabolic attack, specifically epoxidation, catalyzed by P450 enzymes mims.comwikipedia.org. This suggests that the electron density and accessibility of this double bond play a significant role in the bioactivation process. Quantum chemical analyses have indicated that epoxidation is a favorable metabolic transformation for thiazole rings compared to other potential oxidation pathways like S-oxidation.

The mechanism of reactive metabolite formation proceeds through a series of intermediates following the initial epoxidation, including the thiazole-4,5-dihydrodiol and the reactive 2-oxoethylidene thiourea wikipedia.org. The formation and subsequent breakdown of these intermediates are governed by the electronic and structural characteristics of the molecule.

Computational approaches, including electronic structure calculations and machine learning models, are increasingly being used to predict potential bioactivation sites and liabilities within drug candidates nih.gov. These methods can analyze the electronic distribution and reactivity of different parts of a molecule, helping to identify "structural alerts" or "soft spots" prone to metabolic transformation into reactive species mims.comwikipedia.org. For thiazole-containing compounds like this compound, the C4-C5 double bond is consistently highlighted as a key bioactivation hotspot due to its propensity for epoxidation.

Rational Design Strategies for Mitigating Bioactivation Liability

The significant difference in the safety profiles of this compound and Meloxicam, stemming from a single methyl group substituent on the thiazole ring, provides a compelling case study for rational design strategies aimed at mitigating bioactivation liability. The core principle is to either prevent the formation of reactive metabolites or introduce efficient detoxification pathways.

Based on the insights gained from the comparative metabolism of this compound and Meloxicam, a primary strategy involves modifying the thiazole ring to reduce its susceptibility to epoxidation or to facilitate alternative, less toxic metabolic routes. The success of Meloxicam highlights the effectiveness of introducing a substituent, such as a methyl group, at the C5 position of the thiazole ring mims.comwikipedia.org. This modification serves a dual purpose: it creates a site for a competing detoxification pathway (hydroxylation) and appears to suppress the bioactivation pathway leading to the reactive acylthiourea.

Another rational design approach is to consider replacing the potentially problematic thiazole ring with a different, more metabolically stable heterocycle that retains the desired pharmacological activity but lacks the bioactivation liability. This "removing the structural alert" strategy is a pragmatic approach in drug design to reduce the risk associated with reactive metabolites. For example, in the development of related compounds, replacing a thiazole ring with a 1,2,4-thiadiazole group was explored as a strategy to abrogate bioactivation liability. Similarly, replacing the thiazole ring with a pyridine ring, as seen in Piroxicam, eliminates the structural alert responsible for epoxidation and thiazole-derived metabolites, resulting in lower toxicity risk mims.com.

Rational drug design in the context of bioactivation liability involves evaluating candidate molecules early in the development process for their potential to form reactive metabolites. By understanding the specific metabolic pathways and the structural features that lead to the formation of reactive species, chemists can design modifications to minimize this risk, leading to the development of safer drug candidates.

| Strategy | Principle | Example (from related studies/comparisons) | Outcome |

| Introducing a C5 Thiazole Substituent | Create a competing detoxification pathway and/or suppress bioactivation. | Methyl group in Meloxicam mims.comwikipedia.org | Reduced bioactivation risk, introduced detoxification pathway. |

| Replacing the Thiazole Ring | Eliminate the structural alert prone to epoxidation. | Pyridine ring in Piroxicam mims.com | Elimination of thiazole-mediated bioactivation. |

| Replacing the Thiazole Ring (alternative) | Replace with a more metabolically stable heterocycle. | 1,2,4-thiadiazole | Abrogation of bioactivation liability (in a related compound). |

| Blocking the C5 Position (alternative) | Prevent epoxidation or subsequent reactive steps at this position. | Fluorine atom | Abrogation of bioactivation liability (in a related compound). |

Drug-drug Interactions Ddis

Pharmacokinetic Interactions via Metabolic Enzyme Modulation

The metabolism of a drug by cytochrome P450 (CYP) enzymes is a primary route for pharmacokinetic interactions. Modulation of these enzymes (inhibition or induction) by co-administered drugs can significantly alter the plasma concentrations and disposition of the affected drug. europa.eufda.gov

Effects on Co-administered Drug Metabolism and Disposition

Research indicates that sudoxicam undergoes bioactivation primarily through specific cytochrome P450 isoforms. Experiments have shown that CYP2C8, CYP2C19, and CYP3A4 catalyze the bioactivation of this compound. nih.gov Scaling of relative P450 efficiencies based on average liver concentration revealed that CYP2C8 plays a dominant role in the this compound bioactivation pathway. nih.gov This suggests that co-administration of drugs that are potent inhibitors or inducers of these specific CYP enzymes, particularly CYP2C8, could potentially impact the metabolism and disposition of this compound. Conversely, this compound's potential to affect the metabolism of other drugs metabolized by these enzymes would depend on whether this compound acts as an inhibitor or inducer of these isoforms, information not detailed in the provided sources.

Specific DDI Examples and Their Mechanisms (e.g., Aspirin)

One specific drug-drug interaction that has been investigated is the interaction between this compound and aspirin (acetylsalicylic acid). Studies conducted in animal models and humans have explored the effects of concurrent administration of aspirin on this compound. nih.gov

In rats, the concurrent administration of aspirin was found to depress both the plasma concentrations and the anti-inflammatory activity of this compound. nih.gov This observation in rats is similar to reports concerning the interaction of aspirin with other nonsteroidal anti-inflammatory agents, where aspirin can displace them from plasma protein binding sites, potentially leading to increased clearance of the displaced drug. drugs.comnih.gov

However, in studies involving humans and monkeys, the plasma concentrations of this compound were not affected by the concurrent administration of aspirin. nih.gov This indicates a notable species difference in the pharmacokinetic interaction between this compound and aspirin. Unlike some other NSAIDs, this compound's plasma concentrations in humans appear to be less susceptible to alteration by aspirin co-administration. nih.gov The mechanism responsible for the depression of this compound levels in rats by aspirin does not seem to be clinically significant in humans based on the available data on plasma concentrations.

Advanced Research Methodologies and Computational Approaches

In Vitro Metabolic Profiling and Metabolite Identification Techniques

In vitro studies using biological matrices are fundamental for characterizing drug metabolism. These techniques allow researchers to identify metabolites, determine metabolic pathways, and understand the enzymes involved in the biotransformation of a compound like Sudoxicam.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique in drug metabolism studies, offering high sensitivity, selectivity, and speed for separating and identifying drug metabolites in complex biological samples. core.ac.ukbcm.edudiva-portal.org In the context of this compound, LC-MS/MS has been employed to report its metabolic profile in human liver microsomes. uni-duesseldorf.de This method allows for the separation of this compound from its various metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and identification by mass spectrometry. core.ac.ukdiva-portal.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns of the parent drug and its metabolites, which are essential for elucidating their structures. bcm.edudiva-portal.orgcapes.gov.br Studies on this compound have utilized LC-MS/MS to identify oxidative metabolites, including a thiazole epoxide intermediate (S-M1) and subsequent hydrolysis and ring-opened products (S-M2, S-M3, S-M4, S-M5). uni-duesseldorf.de LC-MS/MS is particularly valuable for detecting and characterizing both stable and reactive metabolites. core.ac.ukgu.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

While LC-MS/MS provides crucial information on the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structural elucidation. bcm.eduuni-duesseldorf.decapes.gov.br NMR provides detailed information about the arrangement of atoms within a molecule, allowing researchers to confirm the structures of isolated metabolites. capes.gov.br For this compound and other oxicams, NMR has been used in conjunction with mass spectrometry to characterize metabolic profiles. uni-duesseldorf.de This technique is particularly useful for determining the precise positions of metabolic modifications, such as hydroxylation or ring opening, by analyzing the chemical shifts and coupling patterns of the atomic nuclei (commonly 1H and 13C). capes.gov.br The combination of LC-MS/MS and NMR offers a powerful approach for the comprehensive identification and structural characterization of drug metabolites. bcm.educapes.gov.brnedmdg.org

Use of Human Liver Microsomes and Recombinant Enzymes

In vitro systems like human liver microsomes (HLM) and recombinant human cytochrome P450 (CYP) enzymes are widely used to study drug metabolism and identify the specific enzymes responsible for biotransformation. core.ac.ukbcm.educapes.gov.brnih.govbioivt.com Human liver microsomes contain a broad range of drug-metabolizing enzymes, including CYPs, flavin-containing monooxygenases, and esterases, providing a relevant model for hepatic metabolism. bcm.edubioivt.com Studies on this compound have utilized human liver microsomes to investigate its metabolic profile and identify the P450 enzymes involved in its bioactivation. uni-duesseldorf.denih.govmedchemexpress.comresearchgate.net

Recombinant enzymes, particularly individual CYP isoforms, allow for the determination of which specific enzymes catalyze particular metabolic reactions. bcm.educapes.gov.brnih.gov Research has shown that CYP2C8, CYP2C19, and CYP3A4 catalyze the bioactivation of this compound. nih.govresearchgate.netnih.gov By incubating this compound with individual recombinant CYPs, researchers can assess the efficiency of each enzyme in producing specific metabolites. nih.govnih.gov This approach is critical for understanding the potential for drug-drug interactions and inter-individual variability in metabolism. bcm.edu Studies comparing this compound and meloxicam metabolism using HLM and recombinant P450s have revealed that the methyl group in meloxicam influences enzyme specificity and decreases the efficiency of the bioactivation pathway compared to this compound. nih.govresearchgate.netnih.gov

Detailed research findings regarding the enzymes involved in this compound bioactivation are summarized in the table below:

| Enzyme | Role in this compound Metabolism | Reference |

| CYP2C8 | Catalyzes bioactivation, dominates the bioactivation pathway nih.gov | uni-duesseldorf.denih.govresearchgate.netnih.gov |

| CYP2C19 | Catalyzes bioactivation | nih.govresearchgate.netnih.gov |

| CYP3A4 | Catalyzes bioactivation | nih.govresearchgate.netnih.gov |

Incubation of this compound with NADPH-supplemented human liver microsomes has indicated that the primary metabolic route involves a P450-mediated thiazole ring scission, leading to the formation of an acylthiourea metabolite, which is considered a pro-toxin. medchemexpress.comresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods play an increasingly important role in complementing experimental studies of drug metabolism and interactions. These in silico approaches can provide insights into reaction mechanisms, enzyme-substrate binding, and the electronic properties of molecules. researchgate.netmdpi.comfrontiersin.orgmdpi.com

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of drug molecules and their metabolites. researchgate.netfrontiersin.orgmdpi.comjmchemsci.commdpi.com DFT can be used to calculate the energies of different molecular species and transition states, providing insights into the feasibility and mechanisms of metabolic reactions. jmchemsci.commdpi.com For compounds like this compound, which can undergo complex transformations such as epoxide formation and ring opening, DFT calculations can help elucidate the energetic landscape of these reactions and identify potential reactive intermediates. uni-duesseldorf.deresearchgate.net Studies have utilized quantum chemistry calculations to analyze the electronic structure of reactive metabolites of oxicams, including those of this compound, to understand their properties and potential for toxicity. uni-duesseldorf.de DFT can predict physicochemical properties and provide insights into the chemical composition and reactivity of molecules. jmchemsci.commdpi.com

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules (ligands) to target proteins, such as metabolic enzymes. researchgate.netfrontiersin.orgmdpi.comjmchemsci.commdpi.comnih.gov In the context of this compound metabolism, molecular docking can be used to model the interaction between this compound and the active sites of relevant CYP enzymes (e.g., CYP2C8, CYP2C19, CYP3A4). nih.govnih.gov These simulations can help predict how this compound fits into the enzyme's binding pocket and identify key amino acid residues involved in the interaction. mdpi.comjmchemsci.com This information can provide insights into the specificity of enzyme-substrate interactions and help rationalize experimental metabolism data. frontiersin.org Molecular docking can also be used to predict the preferred site of metabolism on a molecule by assessing its orientation within the enzyme's active site. While specific detailed docking data for this compound with metabolic enzymes were not extensively detailed in the provided snippets, the technique is generally applied in drug metabolism studies to understand enzyme-substrate interactions and predict metabolic fate. frontiersin.orgmdpi.com

Bioinformatic and Data Science Applications in Drug Safety

Bioinformatic and data science approaches play a crucial role in contemporary drug safety assessment. These methodologies enable the analysis of complex biological and clinical data to predict potential toxicities and understand the factors contributing to adverse drug reactions. In the context of this compound, these approaches have been instrumental in dissecting its metabolic pathways and comparing its behavior to structurally similar, yet safer, compounds like meloxicam.

Predictive Algorithms for Bioactivation Potential

Predictive algorithms are valuable tools for assessing the likelihood of a chemical compound undergoing metabolic bioactivation, a process that can lead to the formation of reactive metabolites capable of causing cellular damage and toxicity. Research indicates that this compound undergoes metabolic bioactivation primarily through cytochrome P450 (CYP) enzymes. This bioactivation process results in the formation of reactive metabolites that can covalently bind to liver proteins, a mechanism implicated in its hepatotoxicity.

The primary metabolic route for this compound involves a P450-mediated scission of the thiazole ring, yielding the acylthiourea metabolite (S3), which is recognized as a pro-toxin. This pathway is understood to proceed via an initial epoxidation of the C4-C5 double bond within the thiazole ring.

Computational methods, including deep-learning epoxidation models, have been employed to predict the bioactivation potential of compounds like this compound and its derivatives. While a deep-learning epoxidation model predicted high metabolic outcomes for both this compound and meloxicam, the predictive power varied with different substituents on this compound derivatives. Comparative studies utilizing both computational and experimental techniques have explored how subtle structural differences, such as the presence of a methyl group at the C5 position of the thiazole ring in meloxicam compared to a hydrogen in this compound, impact bioactivation. These studies have shown that this compound's bioactivation is significantly more efficient than that of meloxicam. Specifically, this compound bioactivation was found to be 6-fold more efficient than meloxicam bioactivation in human liver microsomes, and considering all metabolic clearance pathways, this compound bioactivation was approximately 15-fold more likely than meloxicam bioactivation. In silico toxicity profiling, which uses computational methods to predict potential adverse effects, including hepatotoxicity, can identify structural features that may serve as 'hot spots' for toxicity. Quantum chemical analysis can further support these predictions by calculating reactivity descriptors to identify potentially toxic metabolites.

Analysis of Electronic Health Records (EHR) for Drug-Induced Liver Injury (DILI) Correlations

The severe hepatotoxicity observed in clinical trials was the primary reason for this compound's withdrawal. This historical outcome serves as a significant case study in drug-induced liver injury (DILI). While this compound was withdrawn before the widespread implementation of comprehensive electronic health record (EHR) systems, the principles of analyzing EHR data for DILI correlations are highly relevant to understanding how such adverse events are identified and investigated for currently marketed drugs.

The increasing availability of EHR data provides a valuable resource for developing and applying machine learning algorithms to identify potential drug-drug interactions and correlations with adverse events like DILI. Although direct EHR analysis for this compound itself is limited due to its withdrawal history, studies on other NSAIDs, such as meloxicam and diclofenac, demonstrate the application of these methods. For instance, a logistic regression-based machine learning algorithm applied to an EHR dataset successfully identified known drug interactions associated with increased DILI risk for diclofenac and ranked the DILI risk for several common NSAIDs. This type of analysis can also identify novel potential hepatotoxic interactions between drugs, as demonstrated by the identification of a potential interaction between meloxicam and esomeprazole using EHR data. The definition of DILI in EHR analysis typically relies on the identification of specific diagnosis and procedure codes, often aligned with systems like the International Classification of Diseases (ICD).

Translational Research and Future Scientific Directions

Learning from Sudoxicam for Rational Drug Design and Development

The withdrawal of this compound due to hepatotoxicity, contrasted with the successful development and favorable safety profile of its derivative meloxicam, offers a compelling case study for rational drug design. nih.govresearchgate.netnih.gov Rational drug design is an approach that utilizes structural information about drug targets or ligands to design molecules with desired properties, aiming to improve efficacy and safety compared to traditional screening methods. azolifesciences.commedwinpublishers.com

Research comparing this compound and meloxicam has focused on understanding the metabolic pathways that lead to the formation of reactive metabolites. Both compounds contain a thiazole ring, which has been implicated in bioactivation. uni-duesseldorf.deresearchgate.net Studies using human liver microsomes indicated that the primary metabolic route for this compound involved a cytochrome P450 (P450)-mediated scission of the thiazole ring, leading to the formation of an acylthiourea metabolite, identified as a pro-toxin. This process is proposed to occur via epoxidation of the thiazole ring's C4-C5 double bond, followed by hydrolysis to a dihydrodiol derivative. researchgate.netnih.govacs.orgmedchemexpress.com

In contrast, the presence of a methyl group at the C5 position of the thiazole ring in meloxicam creates a competing detoxification pathway that is not available to this compound. researchgate.netresearchgate.net This methyl group not only provides an alternative metabolic route (hydroxylation) but also appears to decrease the efficiency of the bioactivation pathway leading to the potentially toxic acylthiourea. researchgate.net

These findings demonstrate how subtle structural differences can profoundly impact a drug's metabolic fate and toxicity profile. The lessons learned from this compound emphasize the critical need in rational drug design to:

Identify and mitigate the formation of chemically reactive metabolites (CRMs). CRMs are implicated in many adverse drug reactions, particularly those affecting the liver. washington.edu

Thoroughly investigate metabolic pathways using in vitro and in vivo models to understand how a drug is transformed and whether toxic metabolites are produced. researchgate.netnih.govacs.org

Consider the impact of minor structural modifications on metabolic stability and the balance between bioactivation and detoxification pathways. researchgate.netresearchgate.net

The comparative studies of this compound and meloxicam highlight the value of understanding structure-activity relationships in the context of metabolic bioactivation to design safer drug candidates. researchgate.net

Strategies for Preventing Idiosyncratic Adverse Drug Reactions

Idiosyncratic adverse drug reactions (IADRs), such as the hepatotoxicity observed with this compound, are unpredictable and often not dose-dependent, making them a significant challenge in drug development and clinical practice. washington.edunih.govresearchgate.net While the exact mechanisms underlying all IADRs are not fully understood, the formation of reactive metabolites and subsequent immune responses are often implicated. washington.edunih.govpsu.edu

Learning from drugs like this compound that caused IADRs informs strategies aimed at prevention:

Early identification and characterization of reactive metabolites: Implementing robust in vitro and in vivo studies during preclinical development to detect the formation of CRMs and assess their potential to bind covalently to cellular macromolecules. washington.eduresearchgate.net Studies on this compound, for instance, demonstrated NADPH-dependent covalent binding to human liver microsomes, which was partially reduced by the addition of glutathione. nih.govmedchemexpress.com

Structural modification to eliminate or reduce CRM formation: As seen with meloxicam, rational design can involve modifying the chemical structure to block or minimize the metabolic pathways that generate toxic metabolites. researchgate.netresearchgate.net

Development of in vitro models predictive of IADRs: Research continues to develop more sophisticated cell-based or tissue models that can better predict the potential for a drug to cause IADRs in humans, moving beyond traditional toxicity assays.

Understanding the role of the immune system: Investigating how drug-protein adducts formed by reactive metabolites might trigger immune responses that contribute to tissue injury. washington.edupsu.edu

Preventing IADRs requires a multi-faceted approach, integrating medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), toxicology, and immunology to identify potential risks early and design safer molecules. researchgate.netwashington.edu

Investigation of Genetic Polymorphisms in Drug Metabolizing Enzymes

Inter-individual variability in drug response and susceptibility to adverse reactions can be significantly influenced by genetic polymorphisms in drug-metabolizing enzymes. mdpi.comnih.govoatext.com These genetic variations can alter enzyme activity, leading to differences in how quickly or effectively a drug and its metabolites are processed. oatext.com

While specific studies directly linking this compound toxicity to genetic polymorphisms in drug-metabolizing enzymes in humans were not prominently found in the search results, the general principles learned from other drugs are highly relevant. The metabolism of this compound involves P450 enzymes, particularly CYP2C8, which appears to dominate its bioactivation pathway. uni-duesseldorf.deresearchgate.net CYP enzymes, including CYP2C8 and CYP2C9 (involved in meloxicam detoxification), are known to exhibit genetic polymorphisms that affect their activity. mdpi.comnih.gov

Investigation of genetic polymorphisms in the context of drugs like this compound would involve:

Identifying the specific enzymes responsible for this compound's metabolism and bioactivation. Research has pointed to CYP2C8 as a key enzyme in this compound bioactivation. uni-duesseldorf.deresearchgate.net

Studying the impact of known polymorphisms in these enzymes on the rate of this compound metabolism and the formation of reactive metabolites in vitro.

Investigating potential correlations between specific genotypes and the incidence or severity of hepatotoxicity in patient populations, if clinical data were available or in future studies of similar compounds.

Understanding the role of genetic polymorphisms in drug-metabolizing enzymes is crucial for identifying individuals who may be at higher risk of toxicity and for potentially guiding personalized medicine approaches in the future. mdpi.comnih.govoatext.com

Development of Predictive Biomarkers for Toxicity Risk

The development of predictive biomarkers is a critical area of translational research aimed at identifying patients who are at increased risk of developing adverse drug reactions before they occur. mdpi.comopenbiomarkerjournal.comfrontiersin.org For drugs like this compound that caused unpredictable hepatotoxicity, predictive biomarkers could significantly improve patient safety.

Biomarkers can include genetic markers (e.g., specific alleles of drug-metabolizing enzymes or immune-related genes), protein markers (e.g., indicators of liver injury or immune activation), or other measurable biological characteristics. mdpi.comopenbiomarkerjournal.comfrontiersin.org

In the context of this compound and drug-induced liver injury (DILI), research directions for predictive biomarkers could include:

Identifying genetic polymorphisms in drug-metabolizing enzymes (like CYP2C8) or drug transporters that are associated with altered this compound metabolism or disposition, potentially leading to increased exposure to the parent drug or toxic metabolites. uni-duesseldorf.deresearchgate.netmdpi.com

Investigating genetic markers related to immune response genes , such as HLA alleles, which have been linked to idiosyncratic reactions for other drugs. washington.edunih.gov

Exploring novel protein or metabolite biomarkers in blood or other biological fluids that indicate early signs of liver stress or injury before overt clinical symptoms appear. openbiomarkerjournal.com

Developing in vitro or in silico models that integrate information on drug properties, metabolism, and genetic factors to predict toxicity risk.

While specific predictive biomarkers for this compound itself are not widely reported given its withdrawal, the need highlighted by its toxicity has driven broader research into biomarkers for DILI and other IADRs. openbiomarkerjournal.com The goal is to move towards a future where patient risk profiles can be assessed before prescribing medications with known potential for idiosyncratic toxicity. mdpi.comnih.govoatext.com

Q & A

Q. What are the primary metabolic pathways implicated in Sudoxicam-induced hepatotoxicity, and how do they differ from structurally similar NSAIDs like Meloxicam?

this compound undergoes cytochrome P450-mediated thiazole ring scission, producing the acylthiourea metabolite (S3), a known pro-toxin . This pathway involves:

- Epoxidation of the thiazole ring’s C4-C5 double bond.

- Hydrolysis to a dihydrodiol intermediate (S2).

- Ring opening to form 2-oxoethylidene thiourea, which hydrolyzes to S3 . In contrast, Meloxicam’s 5'-methyl group shifts metabolism toward hydroxylation rather than thiazole scission, reducing toxic metabolite formation . Methodological Insight: Use NADPH-supplemented human liver microsomes with LC-MS to track metabolite profiles and compare covalent binding levels with/without glutathione (GSH) .

Q. Why was this compound discontinued in clinical trials, and what experimental models are used to assess its hepatotoxicity?

this compound was withdrawn due to severe hepatotoxicity linked to reactive metabolites like S3 . Key models include:

- In vitro : Human liver microsomes to quantify NADPH-dependent covalent binding and GSH adduct formation .

- In vivo : Rodent studies monitoring plasma ALT/AST levels, histopathology, and transcriptional biomarkers (e.g., NRF2, HNF4A) to evaluate liver injury .

- Transcriptional profiling : this compound shows elevated IIR (Immune/Inflammatory Response) and NRF2+NRF1 scores, indicating oxidative stress pathways .

Advanced Research Questions

Q. How can computational models resolve contradictions between covalent binding data and hepatotoxicity risk for this compound versus Meloxicam?

Despite this compound’s lower covalent binding to liver microsomes compared to Meloxicam, its toxicity arises from:

- Metabolic flux : Higher proportion of S3 relative to total metabolism vs. Meloxicam’s dominant 5'-methyl hydroxylation .

- GSH depletion : this compound’s reactive intermediates overwhelm hepatic GSH reserves, exacerbating toxicity . Methodological Approach:

- Train AI models on thiazole bioactivation pathways using this compound as a template to predict substituent effects (e.g., alkyl vs. halogen groups) .

- Validate predictions with in vitro microsomal incubations and transcriptomic profiling (e.g., PXR+CAR scores for enzyme induction) .

Q. What experimental designs can elucidate the role of this compound’s thiazole ring in driving idiosyncratic drug-induced liver injury (IDILI)?

- Hypothesis : Thiazole ring scission generates haptens that trigger immune-mediated toxicity.

- Design :

Reactive metabolite trapping : Incubate this compound with human hepatocytes and isotopically labeled GSH to identify adducts via high-resolution MS .

Immune activation assays : Co-culture metabolite-exposed hepatocytes with T-cells to measure cytokine release (e.g., IL-6, TNF-α) .

Transcriptional analysis : Compare HNF4A scores (linked to liver function) between this compound and safer analogs like Meloxicam .

Q. How do interspecies differences in this compound’s pharmacokinetics impact toxicity extrapolation to humans?

this compound’s plasma half-life varies across species: 8 hours (monkey), 13 hours (rat), and 60 hours (dog) . Key considerations:

- Dose adjustment : Use allometric scaling to align exposure metrics (AUC, Cmax) with human-equivalent doses.

- Metabolite profiling : Compare acylthiourea (S3) formation rates across species using liver microsomes .

- Biomarker correlation : Overlay species-specific transcriptional data (e.g., IIR scores) with histopathology to identify translatable toxicity markers .

Data Contradiction Analysis

Q. Why does this compound exhibit lower covalent binding to liver microsomes than Meloxicam but higher hepatotoxicity?

- Key factors :

- Metabolic efficiency : this compound’s thiazole scission dominates its metabolism, producing S3 at higher relative abundance .

- Dose dependency : this compound’s clinical doses may exceed detoxification capacity, unlike Meloxicam’s lower therapeutic doses .

- Transcriptional impact : this compound uniquely upregulates NRF2+NRF1 (oxidative stress) and HNF4A (liver dysfunction) pathways, amplifying toxicity beyond covalent binding metrics .

- Resolution strategy: Integrate covalent binding data with metabolite flux ratios and transcriptomic signatures in risk assessment.

Methodological Recommendations

- For metabolite identification : Use tandem MS with stable isotope labeling to distinguish S3 from background noise .

- For translational studies : Prioritize transcriptional biomarkers (e.g., IIR, PXR+CAR) from rodent models that correlate with human microsomal data .

- For structural optimization : Introduce methyl groups to thiazole rings (as in Meloxicam) to block epoxidation and redirect metabolism toward non-toxic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。